Ácido 3-(4-metil-1H-indol-1-il)propanoico

Descripción general

Descripción

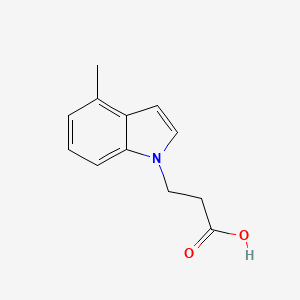

3-(4-methyl-1H-indol-1-yl)propanoic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry. This compound features an indole ring substituted with a methyl group at the 4-position and a propanoic acid chain at the 1-position.

Aplicaciones Científicas De Investigación

3-(4-methyl-1H-indol-1-yl)propanoic acid has diverse applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex indole derivatives.

Biology: Indole derivatives are studied for their roles in biological systems, including as signaling molecules and enzyme inhibitors.

Industry: Indole derivatives are used in the synthesis of dyes, agrochemicals, and pharmaceuticals.

Análisis Bioquímico

Biochemical Properties

3-(4-methyl-1H-indol-1-yl)propanoic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in the metabolism of indole derivatives, such as cytochrome P450 enzymes . These interactions often result in the modulation of enzyme activity, leading to changes in the metabolic pathways of the cells. Additionally, 3-(4-methyl-1H-indol-1-yl)propanoic acid has been shown to bind to specific receptors, influencing cellular signaling pathways and gene expression .

Cellular Effects

The effects of 3-(4-methyl-1H-indol-1-yl)propanoic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to affect the expression of pro-inflammatory genes, thereby reducing inflammation in certain cell types . Moreover, 3-(4-methyl-1H-indol-1-yl)propanoic acid can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies .

Molecular Mechanism

The molecular mechanism of action of 3-(4-methyl-1H-indol-1-yl)propanoic acid involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it can inhibit the activity of certain enzymes involved in the inflammatory response, leading to a decrease in inflammation . Additionally, 3-(4-methyl-1H-indol-1-yl)propanoic acid has been shown to activate specific signaling pathways that promote apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(4-methyl-1H-indol-1-yl)propanoic acid change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that 3-(4-methyl-1H-indol-1-yl)propanoic acid can have sustained effects on cellular function, including prolonged anti-inflammatory and anticancer activities . Its stability and efficacy may decrease over time, necessitating careful consideration of storage and handling conditions .

Dosage Effects in Animal Models

The effects of 3-(4-methyl-1H-indol-1-yl)propanoic acid vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and inducing apoptosis in cancer cells . At higher doses, it can cause toxic or adverse effects, including liver toxicity and gastrointestinal disturbances . Therefore, it is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

3-(4-methyl-1H-indol-1-yl)propanoic acid is involved in several metabolic pathways, including those related to the metabolism of indole derivatives . This compound interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation . The metabolic pathways of 3-(4-methyl-1H-indol-1-yl)propanoic acid can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 3-(4-methyl-1H-indol-1-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biological effects. The localization and accumulation of 3-(4-methyl-1H-indol-1-yl)propanoic acid can influence its activity and function within the cells.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methyl-1H-indol-1-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where hydrazines react with ketones or aldehydes in the presence of an acid catalyst to form indoles . For instance, the reaction of 4-methylphenylhydrazine with an appropriate aldehyde or ketone under acidic conditions can yield the desired indole derivative.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions typically include the use of acetic acid or hydrochloric acid as catalysts and refluxing the reaction mixture to achieve high yields .

Análisis De Reacciones Químicas

Types of Reactions

3-(4-methyl-1H-indol-1-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form oxindoles or other oxidized derivatives.

Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindoles, while substitution reactions can introduce various functional groups onto the indole ring .

Mecanismo De Acción

The mechanism of action of 3-(4-methyl-1H-indol-1-yl)propanoic acid involves its interaction with various molecular targets. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. For example, they can act as inhibitors of enzymes involved in cancer cell proliferation or as agonists/antagonists of neurotransmitter receptors . The specific pathways and targets depend on the structural modifications of the indole ring and the attached functional groups.

Comparación Con Compuestos Similares

Similar Compounds

3-(3-indolyl)propanoic acid: Similar in structure but lacks the methyl group at the 4-position.

Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure but different functional groups.

Uniqueness

3-(4-methyl-1H-indol-1-yl)propanoic acid is unique due to the presence of the methyl group at the 4-position, which can influence its biological activity and chemical reactivity. This structural modification can enhance its binding affinity to certain molecular targets and alter its pharmacokinetic properties compared to other indole derivatives .

Actividad Biológica

3-(4-methyl-1H-indol-1-yl)propanoic acid is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, molecular mechanisms, and potential therapeutic applications, supported by relevant research findings and data tables.

Overview of the Compound

Chemical Structure and Properties:

- IUPAC Name: 3-(4-methyl-1H-indol-1-yl)propanoic acid

- Molecular Formula: C12H13N1O2

- CAS Number: 1094654-47-3

This compound features a methyl group at the 4-position of the indole ring, which differentiates it from other indole derivatives and may influence its biological activity and pharmacokinetics .

3-(4-methyl-1H-indol-1-yl)propanoic acid interacts with various enzymes and proteins, particularly those involved in the metabolism of indole derivatives, such as cytochrome P450 enzymes. These interactions can significantly impact cellular functions and metabolic pathways .

Cellular Effects

The compound has been shown to modulate several cellular processes:

- Gene Expression: It influences the expression of genes involved in apoptosis and cell proliferation.

- Cell Signaling: It affects signaling pathways that regulate cell growth and differentiation .

The mechanism of action involves several key processes:

- Enzyme Interaction: The compound acts as an inhibitor or activator of specific enzymes, potentially affecting cancer cell proliferation.

- Binding Affinity: Its structural features enhance binding to molecular targets, influencing pharmacological effects .

- Cellular Metabolism: It alters metabolic pathways, which can lead to changes in cellular energy dynamics and stress responses .

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including 3-(4-methyl-1H-indol-1-yl)propanoic acid. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in MCF-7 breast cancer cells through caspase activation .

Table 1: Cytotoxicity of 3-(4-methyl-1H-indol-1-yl)propanoic acid against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis via caspase activation |

| HCT116 | 20 | Cell cycle arrest |

| A549 | 25 | Induction of oxidative stress |

Antibacterial Activity

The compound also exhibits antibacterial properties. Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria. Further studies are needed to elucidate its full spectrum of antimicrobial activity .

Table 2: Antibacterial Activity of 3-(4-methyl-1H-indol-1-yl)propanoic acid

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Salmonella enterica | 128 µg/mL |

Case Studies

One notable study investigated the compound's effects on tuberculosis treatment by evaluating its efficacy in a mouse model. The results indicated a significant reduction in bacterial load following treatment with the compound, suggesting potential as an adjunct therapy for tuberculosis .

Propiedades

IUPAC Name |

3-(4-methylindol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-9-3-2-4-11-10(9)5-7-13(11)8-6-12(14)15/h2-5,7H,6,8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASGHKFXXDYQMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CN(C2=CC=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.